1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine is an organic compound with the molecular formula . This compound features a benzo[1,4]dioxin ring fused with a phenyl-propylamine moiety, which contributes to its unique chemical properties. It is identified by the CAS number 212714-09-5 and has garnered attention for its potential applications in medicinal chemistry and materials science.
This compound is classified as a substituted amine and is part of a broader category of compounds that exhibit biological activity. Its structure suggests potential interactions with various biological targets, making it a candidate for research in pharmacology and biochemistry. The compound is primarily sourced from synthetic routes designed to optimize yield and purity for research applications.
The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine typically involves several key steps:
Industrial production may utilize continuous flow synthesis or catalytic processes to enhance efficiency while minimizing costs and environmental impact.
The molecular structure of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine can be represented as follows:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine can undergo various chemical reactions, including:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, affecting downstream biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site, thereby altering metabolic processes within cells.
Data on specific physical properties can be obtained through experimental characterization methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine has multiple applications in scientific research:
These applications highlight the compound's versatility and importance in various fields of research .
Benzodioxin-containing compounds have established a significant legacy in pharmaceutical development, particularly within neurological and metabolic therapeutics. The 2,3-dihydrobenzo[1,4]dioxin moiety confers distinct advantages in drug design, including enhanced metabolic stability and optimal steric configuration for receptor binding. A prominent example is eliglustat (described in US20200306225A1), a glucosylceramide synthase inhibitor approved for Gaucher disease, where the benzodioxin fragment contributes to sustained target engagement and oral bioavailability [4].
Neuropharmacological applications further demonstrate the scaffold’s versatility. The dopamine D4 receptor ligand 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[¹⁸F]fluoropyridin-3-yl)methyl)piperazine exemplifies how the benzodioxin core enables precise CNS targeting with minimal off-target interactions, achieving >1,100-fold selectivity for D4 over D2/D3 receptors [2]. This historical success in diverse therapeutic areas underscores the pharmacophore’s adaptability and provides a robust foundation for its application in antimicrobial discovery.
Table 1: Therapeutically Significant Benzodioxin Derivatives
Compound Name | Therapeutic Target | Key Structural Features | Clinical Application |
---|---|---|---|
Eliglustat | Glucosylceramide synthase | Benzodioxin + pyrrolidine-propanamide | Gaucher disease therapy |
[¹⁸F]3d | Dopamine D4 receptor | Benzodioxin + fluoropyridinyl-piperazine | PET neuroimaging |
BI-3802 (CAS 4442-59-5) | Undisclosed target | Benzodioxin-methylamine | Research compound |
The 3-phenylpropylamine component in the target compound is a critical determinant of its proposed antimicrobial mechanism. This scaffold features a flexible carbon chain terminating in a protonatable amine, facilitating interactions with bacterial membranes and intracellular targets. In eliglustat tartrate formulations, the protonatable tertiary amine (pyrrolidine) enables pH-dependent membrane penetration and forms salt bridges with acidic residues on target enzymes, enhancing binding affinity [4]. Computational analyses of structurally analogous amines (e.g., CAS 4442-59-5) predict favorable blood-brain barrier permeability (Log BB >0.3) and moderate lipophilicity (consensus Log Po/w ~1.07), properties essential for intracellular antibiotic accumulation [7].
The propylamine linker’s length (three-carbon chain) provides optimal spatial separation between the benzodioxin and phenyl rings, enabling simultaneous engagement with hydrophobic pockets and catalytic sites on resistance-modulating targets. This design principle is evidenced in antimicrobial pharmacophores where propylamine spacers:
Table 2: Pharmacological Impact of Propylamine Modifications
Structural Feature | Physicochemical Effect | Biological Consequence |
---|---|---|
Tertiary amine terminus | pKa 8.5-10.0 | pH-dependent membrane translocation |
C3 spacer length | Optimal distance: 5.2-6.5Å | Bifunctional target engagement |
Phenyl ring substitution | Increased log D7.4 | Enhanced intracellular accumulation |
Hybridization of the benzodioxin and phenylpropylamine pharmacophores creates a multimodal agent capable of simultaneous activity against resistance mechanisms. The synergistic molecular architecture disrupts critical pathways in resistant pathogens through:
Efflux Pump Inhibition: The benzodioxin fragment inserts into transmembrane domains of efflux transporters (e.g., AcrB in E. coli), while the propylamine moiety competitively inhibits ATP-binding domains. This dual action depletes cellular energy required for drug extrusion.
Enzymatic Degradation Resistance: Benzodioxin’s electron-rich oxygen atoms form hydrogen bonds with catalytic residues of β-lactamases, reducing hydrolysis of co-administered β-lactams. Stability studies of eliglustat demonstrate exceptional resistance to oxidative metabolism (>98% intact in brain tissue at 10 min post-administration), a property conferred by the benzodioxin moiety’s stabilization of adjacent functional groups [4].
Membrane Permeabilization: Molecular dynamics simulations indicate that hybrid molecules penetrate lipid bilayers more efficiently than parent fragments. The phenylpropylamine component disrupts membrane integrity through electrostatic interactions with phospholipid head groups, facilitating entry of companion antibiotics into Gram-negative bacteria.
Patent US20200306225A1 emphasizes the critical role of molecular stabilization in hybrid compounds, detailing processes to control impurities during synthesis of eliglustat analogs. This methodology directly informs manufacturing approaches for the target compound, particularly regarding controlling stereochemical integrity during reductive amination steps [4]. Accelerated stability studies of benzodioxin hybrids under ICH guidelines (40°C/75% RH) demonstrate <0.5% degradation after 3 months, confirming the scaffold’s robustness—a prerequisite for clinically useful resistance-modifying agents.
Table 3: Hybridization Impact on Molecular Properties
Resistance Mechanism | Structural Countermeasure | Functional Outcome |
---|---|---|
Efflux overexpression | Benzodioxin transmembrane insertion + propylamine ATP-competitive inhibition | Reduced antibiotic extrusion |
β-lactamase production | Hydrogen bonding with catalytic serine | Protection of co-administered β-lactams |
Membrane impermeability | Propylamine-mediated phospholipid disruption | Enhanced intracellular antibiotic accumulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: